molecular formula C17H20N2O2 B1683271 Tropicamide CAS No. 1508-75-4

Tropicamide

Cat. No. B1683271
CAS RN: 1508-75-4
M. Wt: 284.35 g/mol
InChI Key: BGDKAVGWHJFAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tropicamide is an alkaloid atropine-derived anticholinergic drug and a non-selective antagonist of muscarinic acetylcholine (mACh) receptors . It is used to dilate (enlarge) the pupil so that the doctor can see into the back of your eye . It is used before eye examinations, such as cycloplegic refraction and examination of the fundus of the eye . Tropicamide may also be used before and after eye surgery .


Synthesis Analysis

The synthesis, chemical characterization, and antimuscarinic activity of the two enantiomers of tropicamide are reported . Functional (rabbit vas deferens, guinea pig heart (force) and ileum) as well as binding experiments (m1 and m4 human muscarinic receptors expressed in CHO-K1 cells: M2 and M3 receptors) have been conducted .


Molecular Structure Analysis

Tropicamide’s molecular formula is C17H20N2O2 . The structure of Tropicamide has been analyzed using TLC, HPLC-DAD, and HPLC-FT-IR .


Chemical Reactions Analysis

Tropicamide forms ion-pair complexes with bromocresol purple (BCP) and methyl orange (MO) in acidic buffer solution . The formed complexes were extracted with chloroform and measured at 408 and 427 nm using BCP and MO, respectively .


Physical And Chemical Properties Analysis

Tropicamide has a molecular weight of 284.35 g/mol . It is a member of acetamides . It is usually available in ophthalmic formulations .

Scientific Research Applications

Polymorphic Studies and Crystal Forms

Tropicamide, an anticholinergic drug used in treating glaucoma, has been subject to polymorphic studies using various solvents. This research aimed at understanding its stability and dissolution profiles, finding that benzene, acetone, ethanol, and methanol presented the best stability for the compound. Such studies are crucial for optimizing drug formulations and enhancing drug delivery systems (Research & Review: Drugs and Drugs Development, 2022).

Ophthalmologic Applications

Mydriatic Effects

  • Studies have investigated the mydriatic effect of Tropicamide, including its efficacy in inducing pupil dilation. Research comparing multiple doses of Tropicamide found that two drops produced a wider pupillary dilation than a single drop, which is significant for conducting thorough dilated fundus examinations (Optometry and Vision Science, 2005).

Influence on Intraocular Pressure and Retinal Oxygen Saturation

  • The impact of Tropicamide on intraocular pressure (IOP) and retinal oxygen saturation has been explored. For instance, a study found that Tropicamide does not significantly influence retinal vessel oximeter measurements or retinal vessel width in glaucoma patients, suggesting its neutral impact in these areas (Acta Ophthalmologica, 2013).

Veterinary Ophthalmology

Research in veterinary ophthalmology has examined the effects of Tropicamide on the Schirmer tear test (STT) results in clinically normal cats. The study revealed that both 0.5% and 1.0% concentrations of topical Tropicamide affect the STT results, indicating its significant impact on tear production in cats (Journal of Feline Medicine and Surgery, 2016).

Analytical Chemistry

In analytical chemistry, the development of methods for the determination of Tropicamide in biological samples has been a focus. Techniques have been established for its detection and quantification, which are vital for monitoring drug abuse and understanding pharmacokinetic profiles (Microchemical Journal, 2020).

Safety And Hazards

Tropicamide is harmful if swallowed . It may cause sensitization by inhalation and skin contact . Repeated exposure may cause skin dryness or cracking . It is advised to avoid dust formation, breathing mist, gas, or vapors .

Future Directions

Tropicamide is a safe drug for pupillary dilation before a comprehensive eye exam or ocular procedure . It is also necessary for specific intraocular procedures such as cataract surgery to reduce intraoperative complications and for better exposure to the cataract during surgery . The use of mydriatic agents such as tropicamide has, therefore, become ubiquitous in optical settings . Future research may focus on improving the efficacy and safety of Tropicamide .

properties

IUPAC Name

N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDKAVGWHJFAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045220
Record name Tropicamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tropicamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014947
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>42.7 [ug/mL] (The mean of the results at pH 7.4), 3.75e-01 g/L
Record name SID50086517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Tropicamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014947
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Muscarinic acetylcholine receptors are involved in numerous ocular functions. The M3 subtype is predominantly expressed by smooth muscle cells of the sphincter pupillae, which is a circular muscle of the iris, and ciliary muscles. In response to light or binding of acetylcholine, M3 receptor signalling leads to contraction of the sphincter pupillae and pupil constriction. Contraction of the ciliary muscle via M3 receptor signalling also leads to accommodation, adjusting the lens for near vision. The eye is also innervated by parasympathetic nerves: ciliary ganglion neurons project to the ciliary body and the sphincter pupillae muscle of the iris to control ocular accommodation and pupil constriction. Tropicamide is a non-selective muscarinic antagonist that binds to all subtypes of muscarinic receptors. By binding to muscarinic receptors, tropicamide relaxes the pupillary sphincter muscle and causes pupil dilation. By blocking the muscarinic receptors of the ciliary body, tropicamide also prevents accommodation. Like other muscarinic antagonists, tropicamide inhibits the parasympathetic drive, allowing the sympathetic nervous system responses to dominate. Tropicamide is thought to ameliorate sialorrhea by blocking M4 receptors expressed on salivary glands and reducing hypersalivation.
Record name Tropicamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00809
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tropicamide

CAS RN

1508-75-4
Record name Tropicamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1508-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tropicamide [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tropicamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00809
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tropicamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tropicamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tropicamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROPICAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0A3Z5XTC6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tropicamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014947
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

96.5 °C
Record name Tropicamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00809
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tropicamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014947
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tropicamide
Reactant of Route 2
Reactant of Route 2
Tropicamide
Reactant of Route 3
Reactant of Route 3
Tropicamide
Reactant of Route 4
Reactant of Route 4
Tropicamide
Reactant of Route 5
Tropicamide
Reactant of Route 6
Reactant of Route 6
Tropicamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.